2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride
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Overview
Description
2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H6ClFO4S2 and a molecular weight of 272.70 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with methanesulfonyl fluoride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives .
Scientific Research Applications
2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methanesulfonylbenzene-1-sulfonyl fluoride involves its ability to react with nucleophiles, forming stable sulfonamide bonds. This reactivity is due to the presence of the sulfonyl fluoride group, which is highly electrophilic . The compound can interact with various molecular targets, including enzymes and proteins, through these reactions .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzenesulfonyl chloride: Similar in structure but lacks the methanesulfonyl fluoride group.
Methanesulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the aromatic ring and chlorine substituent.
Properties
Molecular Formula |
C7H6ClFO4S2 |
---|---|
Molecular Weight |
272.7 g/mol |
IUPAC Name |
2-chloro-5-methylsulfonylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3 |
InChI Key |
MGIBFPMKJFLMBY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)F |
Origin of Product |
United States |
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